molecular formula C9H13N3 B8773834 1-(2,6-dimethylphenyl)guanidine CAS No. 62577-35-9

1-(2,6-dimethylphenyl)guanidine

Cat. No.: B8773834
CAS No.: 62577-35-9
M. Wt: 163.22 g/mol
InChI Key: SGBSVLLMNHLNAP-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. The compound this compound is characterized by the presence of a guanidine group attached to a 2,6-dimethylphenyl ring, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Dimethylphenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylaniline with cyanamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired guanidine compound. Another method involves the use of N,N’-disubstituted thioureas as guanylating agents, which react with 2,6-dimethylaniline under mild conditions to form the guanidine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the guanidine group to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(2,6-Dimethylphenyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dimethylphenyl)guanidine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Its ability to form strong hydrogen bonds and its high basicity make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(2,6-dimethylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-6-4-3-5-7(2)8(6)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBSVLLMNHLNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510987
Record name N''-(2,6-Dimethylphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62577-35-9
Record name N''-(2,6-Dimethylphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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